An In-depth Technical Guide to 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone
An In-depth Technical Guide to 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the experimental logic and potential research directions for this intriguing heterocyclic compound.
Introduction: The Significance of the Pteridine Scaffold
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of immense biological importance[1]. They form the core structure of essential cofactors such as folic acid and biopterin, which are involved in a myriad of metabolic pathways, including one-carbon transfers and amino acid metabolism. The 2-amino-4(3H)-pteridinone core, in particular, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and diuretic properties.
2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone (CAS No: 52806-72-1) is a specific isomer within this class that holds significant research interest[2]. Its structure suggests potential for hydrogen bonding and interactions with biological macromolecules, making it a candidate for investigation in various therapeutic areas. This guide aims to consolidate the available information on this compound and provide a framework for its further study and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While specific experimental data for 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone is limited, we can infer jego properties based on closely related analogs and the inherent characteristics of the pteridine ring system.
| Property | Value/Expected Value | Remarks and Citations |
| Molecular Formula | C₇H₇N₅O₂ | |
| Molecular Weight | 193.16 g/mol | |
| CAS Number | 52806-72-1 | [2] |
| Appearance | Expected to be a solid powder. | Pteridine derivatives are typically solids at room temperature. |
| Melting Point | > 300 °C (with decomposition) | This is based on the melting point of the isomeric 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, which also decomposes at this temperature[3]. |
| Solubility | Sparingly soluble in water and most organic solvents. Expected to be soluble in DMSO and aqueous acidic or basic solutions. | The pteridine core is generally poorly soluble in water[4]. The presence of the amino and hydroxymethyl groups may slightly increase aqueous solubility compared to the unsubstituted pterin. Solubility in acidic and basic solutions is expected due to the presence of basic amino and acidic lactam functionalities. |
| pKa | Not experimentally determined. | The pteridine ring system has multiple sites for protonation and deprotonation. The amino group is basic, while the lactam proton is acidic. |
| UV-Vis Absorption (λmax) | Expected around 254 nm and 360 nm in aqueous solution. | These are characteristic absorption maxima for pterin derivatives[5]. |
Synthesis and Reactivity
The synthesis of 7-substituted pteridines can be achieved through the condensation of a 2,5,6-triaminopyrimidin-4-one with an appropriate α,β-dicarbonyl compound. For the synthesis of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone, a plausible route involves the reaction of 2,5,6-triamino-4-hydroxypyrimidine with hydroxymethylglyoxal. This reaction is analogous to the synthesis of 2-amino-4-hydroxy-6-methylpteridine from the same pyrimidine precursor and methylglyoxal[6].
An early report suggests the formation of a 7-hydroxymethylpteridine from the reaction of 2,5,6-triamino-4-hydroxypyrimidine with hydroxymethylglyoxal[7].
The pteridine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The reactivity is influenced by the substituents on the ring. The hydroxymethyl group at the 7-position can potentially undergo various chemical transformations, such as oxidation to a carboxylic acid or conversion to a halomethyl group, providing a handle for further derivatization.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic proton singlet for H-6.- Singlet for the methylene protons of the hydroxymethyl group.- Broad singlet for the amino protons.- Broad singlet for the lactam N-H proton. |
| ¹³C NMR | - Resonances for the quaternary carbons of the pteridine ring.- A signal for the aromatic C-6.- A signal for the methylene carbon of the hydroxymethyl group. |
| FTIR (cm⁻¹) | - N-H stretching vibrations (amino and lactam) in the range of 3100-3500 cm⁻¹.- O-H stretching of the hydroxymethyl group (broad band around 3300-3500 cm⁻¹).- C=O stretching (lactam) around 1650-1700 cm⁻¹.- C=N and C=C stretching of the aromatic rings in the 1500-1650 cm⁻¹ region.- C-O stretching of the primary alcohol around 1050 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 193.16.- Fragmentation pattern may involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), and fragmentation of the pteridine ring. |
Biological Activity and Potential Applications
Pteridine derivatives are known to possess a wide array of biological activities. Their structural similarity to folic acid makes them prime candidates for the development of antifolate drugs, which are used as anticancer and antimicrobial agents. The introduction of a hydroxymethyl group at the 7-position could influence the molecule's interaction with various enzymes.
Potential areas of application include:
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Anticancer Research: As analogs of folic acid, 7-substituted pteridines could be investigated as inhibitors of dihydrofolate reductase (DHFR) or other enzymes in the folate pathway, which are crucial for cancer cell proliferation[8].
-
Antimicrobial Drug Development: The folate pathway is also essential for many microorganisms. Therefore, this compound could be explored for its potential as an antibacterial or antifungal agent. Certain pteridine derivatives have shown bacteriostatic activity[9].
-
Enzyme Inhibition Studies: The biological activity of 7-substituted pterins has been noted, with some derivatives showing inhibitory effects on enzymes like phenylalanine hydroxylase[10].
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone. These are based on established methods for similar compounds and should be optimized for this specific molecule.
Proposed Synthesis of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone
This protocol is adapted from the synthesis of related pteridine derivatives[6][7].
Materials:
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2,5,6-Triamino-4-hydroxypyrimidine sulfate
-
Hydroxymethylglyoxal (or a suitable precursor that generates it in situ)
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve 2,5,6-triamino-4-hydroxypyrimidine sulfate in a minimal amount of hot water containing sodium acetate to adjust the pH to approximately 4-5.
-
To this solution, add an equimolar amount of hydroxymethylglyoxal.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water, followed by a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or by dissolving in dilute acid and reprecipitating with a base.
Characterization Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector at 254 nm and 360 nm.
-
Purpose: To assess the purity of the synthesized compound and for analytical quantification.
UV-Vis Spectroscopy:
-
Solvent: Water, methanol, or a suitable buffer.
-
Procedure: Record the absorption spectrum from 200 to 600 nm.
-
Purpose: To confirm the characteristic pterin absorbance maxima.
Mass Spectrometry:
-
Technique: Electrospray ionization (ESI) or electron ionization (EI).
-
Purpose: To determine the molecular weight and fragmentation pattern for structural confirmation.
Safety and Handling
As with any chemical compound, 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place.
While specific toxicity data for this compound is not available, some pteridine derivatives have been shown to have low toxicity[9]. However, it is prudent to treat all new chemical entities as potentially hazardous until proven otherwise.
Conclusion
2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone represents a promising yet underexplored member of the pteridine family. Its structural features suggest a range of potential biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its characterization and potential applications. It is hoped that this document will serve as a valuable resource for researchers embarking on the study of this and related pteridine derivatives, ultimately contributing to advancements in medicinal chemistry and drug discovery.
References
- Baugh, C. M., & Shaw, E. (1964). The Synthesis of Pteridines by the Condensation of Dihydroxyacetone with 2,6-Disubstituted-4,5-diaminopyrimidines. The Journal of Organic Chemistry, 29(12), 3610–3612.
-
Chemsrc. (n.d.). 4(3H)-Pteridinone, 2-amino-6-(hydroxymethyl)-. Retrieved from [Link]
- Curtius, H. C., Matasovic, A., Schoedon, G., Kuster, T., Guibaud, P., & Giudici, T. (1990). 7-Substituted pterins. A new class of mammalian pteridines. Journal of Biological Chemistry, 265(7), 3923–3930.
- Google Patents. (n.d.). US4073786A - 2-Amino-4-hydroxy-6-hydroxymethyl-7,7-diethyl-7,8-dihydropteridine and the 7-spirocyclohexyl analogue thereof.
-
ResearchGate. (n.d.). La 2-Amino-4-Hydroxy-7(6?)-Hydroxyméthyl-Ptéridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone. Retrieved from [Link]
- Sivajeyanthi, P., Balasubramani, K., Jeevaraj, M., Thanigaimani, K., Khalib, N. C., & Razak, I. A. (2015). Crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate.
-
Wikipedia. (n.d.). Pterin. Retrieved from [Link]
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